molecular formula C6H8N2O2S B184833 [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid CAS No. 71370-42-8

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B184833
CAS No.: 71370-42-8
M. Wt: 172.21 g/mol
InChI Key: AGPAPZHHJYBAGE-UHFFFAOYSA-N
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Description

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, with the CAS registry number 100001-79-6, is a chemical compound that functions as a valuable synthetic intermediate and building block in medicinal chemistry and biochemical researcha. This heterocyclic acetic acid derivative features a methylimidazole core linked to a thioacetic acid functional group, a structure that lends itself to further chemical modifications. Its primary research application is in the synthesis of more complex molecules, particularly those designed as enzyme inhibitors. For instance, it has been identified as a key precursor in the development of compounds that target protein kinases, which are critical enzymes in cellular signaling pathwaysa. The molecule's structure allows it to potentially interact with the ATP-binding sites of such enzymes. Research into similar imidazole-thioacetate hybrids suggests potential for creating novel therapeutic agents, warranting further investigation into its specific biochemical properties and applicationsb. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-3-2-7-6(8)11-4-5(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPAPZHHJYBAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356156
Record name [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71370-42-8
Record name [(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure and Optimization

  • Reactants:

    • 1-Methylimidazole-2-thiol (1.0 equiv)

    • Chloroacetic acid (1.2 equiv)

    • Sodium hydroxide (2.0 equiv) in aqueous ethanol (50% v/v).

  • Conditions:

    • Reflux at 80°C for 6–8 hours under nitrogen atmosphere.

    • Post-reaction neutralization with HCl to pH 3–4 precipitates the product.

  • Yield: 72–85% after recrystallization from ethanol/water.

Critical Parameters:

  • Excess chloroacetic acid minimizes disulfide byproduct formation.

  • Alkaline pH (>10) ensures complete thiolate formation but risks hydrolysis of the imidazole ring at elevated temperatures.

Solvent-Free Synthesis for Industrial Scaling

A solvent-free adaptation reduces environmental impact and enhances throughput. This method employs mechanical grinding of 1-methylimidazole-2-thiol and sodium chloroacetate in a ball mill, followed by aqueous workup.

Protocol

  • Reactants:

    • 1-Methylimidazole-2-thiol (1.0 equiv)

    • Sodium chloroacetate (1.1 equiv)

  • Procedure:

    • Mechanochemical activation in a planetary ball mill (300 rpm, 2 hours).

    • The mixture is dissolved in water, acidified to pH 2, and extracted with ethyl acetate.

  • Yield: 88–92% with >98% purity (HPLC).

Advantages:

  • Eliminates volatile organic solvents.

  • Reduces reaction time by 60% compared to solution-phase methods.

Catalytic Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction enables efficient coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP).

Reaction Scheme:

1-Methylimidazole-2-thiol+HOCH2COOHDEAD, TPP[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid\text{1-Methylimidazole-2-thiol} + \text{HOCH}_2\text{COOH} \xrightarrow{\text{DEAD, TPP}} \text{this compound}

Experimental Details

  • Reactants:

    • 1-Methylimidazole-2-thiol (1.0 equiv)

    • Glycolic acid (1.5 equiv)

    • DEAD (1.2 equiv), TPP (1.2 equiv) in THF.

  • Conditions:

    • Stirred at 25°C for 24 hours.

    • Purification via silica gel chromatography (hexane/ethyl acetate 3:1).

  • Yield: 65–70%.

Limitations:

  • High cost of DEAD/TPP limits industrial applicability.

  • Requires anhydrous conditions and inert atmosphere.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Nucleophilic Substitution72–8595–986–8 hoursHigh
Solvent-Free88–92>982 hoursIndustrial
Mitsunobu Reaction65–7090–9324 hoursLab-scale

Key Findings:

  • Solvent-free synthesis offers the highest yield and purity, making it preferable for bulk production.

  • Mitsunobu reaction is less efficient but useful for acid-sensitive derivatives.

Purification and Characterization

Crystallization Techniques

  • Recrystallization from ethanol/water (1:3) yields needle-like crystals.

  • Activated charcoal treatment removes colored impurities.

Analytical Data

  • FT-IR (KBr): 2550 cm⁻¹ (S-H stretch, absent in product), 1705 cm⁻¹ (C=O), 1550 cm⁻¹ (imidazole C=N).

  • ¹H NMR (DMSO-d₆): δ 3.65 (s, 3H, N-CH₃), 4.12 (s, 2H, S-CH₂), 7.05–7.40 (m, 2H, imidazole H).

  • HPLC: Retention time 6.8 min (C18 column, 0.1% H₃PO₄/MeOH 70:30).

Industrial Production Workflows

Large-scale synthesis (Zibo Hangyu Biotechnology) involves:

  • Continuous flow reactor for thiol-alkylation (residence time: 30 min).

  • In-line pH adjustment and liquid-liquid extraction.

  • Spray drying to obtain off-white powder (99% assay).

Emerging Methodologies

Enzymatic Synthesis

  • Lipase-catalyzed thioesterification using vinyl chloroacetate shows promise (65% yield, 40°C, pH 7).

  • Eliminates metal catalysts but requires genetic engineering for enzyme stability.

Photochemical Activation

  • UV-initiated radical coupling between 1-methylimidazole-2-thiol and iodoacetic acid (45% yield, 254 nm).

  • Limited by side reactions and low functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the sulfanyl group to form thiols.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, while the sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated acetic acid derivatives and thiols are commonly used reagents for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for:

  • Electrophilic Substitution Reactions : The imidazole ring can participate in these reactions, leading to various derivatives.
  • Nucleophilic Substitution Reactions : The sulfanyl group can also engage in nucleophilic substitutions, facilitating the creation of diverse chemical entities .

Biology

The compound has been explored for its biological activities:

  • Enzyme Inhibition Studies : It acts as a ligand in biochemical assays, aiding in the understanding of enzyme mechanisms.
  • Antimicrobial Properties : Imidazole derivatives are known for their potential to inhibit microbial growth, making this compound relevant in pharmaceutical research .

Industry

In industrial applications, this compound is utilized in:

  • Catalyst Development : It is involved in the synthesis of materials with specific catalytic properties.
  • Dyes and Pigments Production : The compound contributes to the formulation of dyes due to its structural characteristics .

Data Tables

Application AreaSpecific UsesExample Studies
ChemistryBuilding block for complex moleculesSynthesis of imidazole derivatives
BiologyEnzyme inhibition, antimicrobial activityStudies on enzyme interactions and microbial inhibition
IndustryCatalysts, dyes productionDevelopment of new materials for industrial applications

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic pathways. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

Research conducted on various imidazole derivatives, including this compound, demonstrated promising antimicrobial properties against several pathogens. The study highlighted its effectiveness compared to traditional antibiotics, paving the way for further exploration in drug development.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfanyl group can form covalent bonds with nucleophilic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazole-Based Derivatives

[(4,5,6,7-Tetrabromo-N,N,1-trimethylbenzimidazole-2-yl)sulfanyl]acetic Acid (TBTS)
  • Structure : Features a brominated benzimidazole core with additional methyl groups.
  • Molecular Weight : Higher (~500–600 g/mol) due to bromine substituents.
  • Application : Acts as a potent inhibitor of protein kinase CK2, highlighting its role in biochemical modulation .
  • Key Difference: Bulkier structure and electronegative bromine atoms enhance steric hindrance and binding affinity to enzymes, contrasting with the target compound’s use in nanoparticle stabilization.
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic Acid
  • Structure : Benzimidazole ring with a methylsulfonyl (-SO₂CH₃) group.
  • Molecular Weight : 254.26 g/mol .
  • Solubility : Soluble in chloroform and DMSO, unlike the target compound’s zwitterionic aqueous compatibility.
  • Application : Used in pharmaceutical research, emphasizing divergent biological applications .

Substituted Imidazole Derivatives

2-[(1-(3-Chloro-2-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetic Acid
  • Structure : Chlorophenyl-substituted imidazole.
[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic Acid
  • Structure: Nitro (-NO₂) group at the 4-position of imidazole.
  • Molecular Weight : 217.2 g/mol .
  • Impact : Electron-withdrawing nitro group reduces electron density on the imidazole ring, altering acidity and reactivity compared to the target compound .

Ester and Salt Derivatives

Ethyl 2-([1-Benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl)acetate
  • Structure : Ethyl ester derivative with benzyl and hydroxymethyl groups.
  • Molecular Weight : 306.38 g/mol .
  • Application : Esterification reduces polarity, making it suitable for organic-phase reactions, unlike the ionic liquid nature of the target compound .
2-{[(1H-Imidazol-2-yl)methyl]sulfanyl}acetic Acid Hydrochloride
  • Structure : Hydrochloride salt with a methylene linker.
  • Molecular Weight : 208.67 g/mol .
  • Solubility : Enhanced water solubility due to ionic form, useful in biochemical assays .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application References
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid C₆H₈N₂O₂S 172.20 1-methylimidazole, sulfanyl, acetic acid AuNP-based sensors
TBTS C₁₀H₈Br₄N₂O₂S ~550 Tetrabromobenzimidazole, methyl Protein kinase inhibition
[2-(Methylsulfonyl)-1H-benzimidazol-1-yl]acetic acid C₁₀H₁₀N₂O₄S 254.26 Benzimidazole, methylsulfonyl Pharmaceutical research
[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid C₆H₇N₃O₄S 217.20 Nitro group Undisclosed (chemical intermediate)
Ethyl 2-([1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl)acetate C₁₅H₁₈N₂O₃S 306.38 Benzyl, hydroxymethyl, ethyl ester Organic synthesis

Biological Activity

[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid, also known as N-methylimidazole-2-thioacetic acid (N-MIm-2-TAA), is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₆H₈N₂O₂S
  • Molecular Weight : 172.21 g/mol
  • Density : 1.38 g/cm³
  • Boiling Point : Approximately 382.2ºC at 760 mmHg

The compound features an imidazole ring, a sulfur atom, and an acetic acid moiety, which contribute to its unique chemical reactivity and biological activity.

Antibacterial and Antifungal Properties

Research indicates that N-MIm-2-TAA exhibits significant antibacterial and antifungal activities. A study published in Letters in Applied Microbiology reported that the compound effectively inhibited various bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating a potential role in treating infections caused by these pathogens .

Anti-inflammatory Effects

N-MIm-2-TAA has been explored for its anti-inflammatory properties. In vitro studies documented in Bioorganic & Medicinal Chemistry found that derivatives of this compound showed promising anti-inflammatory activity, suggesting its potential use in managing inflammatory conditions .

Neurotoxic Effects

Preliminary investigations suggest that this compound may influence neurochemical pathways, raising concerns about potential neurotoxic effects. The specific mechanisms remain under investigation, but the compound's interaction with biological systems indicates implications for pharmacology and toxicology .

The mechanism of action of N-MIm-2-TAA involves its interaction with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can modulate enzyme activity through competitive inhibition or allosteric modulation.
  • Redox Activity : The sulfanyl group allows for participation in redox reactions, influencing cellular processes such as signaling pathways and oxidative stress responses .

Study 1: Antibacterial Activity

A study evaluated the efficacy of N-MIm-2-TAA against multiple bacterial strains. The results demonstrated a Minimum Inhibitory Concentration (MIC) of less than 50 µg/ml for E. coli , indicating strong antibacterial properties .

Study 2: Anti-inflammatory Activity

In vitro assays assessed the anti-inflammatory effects of N-MIm-2-TAA derivatives on cytokine production. Results indicated a reduction in pro-inflammatory cytokines by up to 60% compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
2-(1-Methyl-1H-imidazol-4-yl)acetic acidC₆H₉N₂O₂Different substitution pattern on the imidazole ring
Imidazole-4-acetic acidC₆H₈N₂O₂Lacks sulfur functionality; different biological properties
(1-Methyl-1H-benzimidazol-2-yl)sulfanyl acetic acidC₁₀H₁₀N₂O₂SContains a benzimidazole structure affecting reactivity

The structural uniqueness of this compound contributes to its distinct biological activities compared to related compounds.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid
Reactant of Route 2
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[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid

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